2,5-Dichloro-3-fluorophenylboronic acid pinacol ester
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Overview
Description
2,5-Dichloro-3-fluorophenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial building block in the synthesis of various complex molecules.
Mechanism of Action
Target of Action
Boronic acid pinacol esters are generally used as building blocks in organic synthesis , suggesting that the compound may interact with a variety of molecular targets depending on the specific reaction conditions.
Mode of Action
Boronic acid pinacol esters are known to participate in various chemical transformations, including oxidations, aminations, halogenations, and c–c bond formations . These reactions involve the transfer of the boron moiety to other molecules, which can lead to significant changes in their chemical properties .
Biochemical Pathways
For example, the compound’s participation in C–C bond formations could lead to the synthesis of new organic compounds .
Pharmacokinetics
Boronic acid pinacol esters are generally stable and easy to purify , which could potentially enhance their bioavailability.
Result of Action
The compound’s ability to participate in various chemical transformations suggests that it could potentially induce significant changes in the molecular structure and function of its targets .
Action Environment
It’s known that boronic acid pinacol esters are generally stable , suggesting that they may be resistant to degradation under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3-fluorophenylboronic acid pinacol ester typically involves the reaction of 2,5-dichloro-3-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane under reflux conditions . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3-fluorophenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a base or an acid.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in protodeboronation and hydrolysis reactions.
Solvents: Organic solvents like toluene, dichloromethane, and ethanol are commonly used
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols and Alcohols: Formed through hydrolysis and protodeboronation reactions
Scientific Research Applications
2,5-Dichloro-3-fluorophenylboronic acid pinacol ester is extensively used in scientific research for:
Organic Synthesis: As a key reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Medicinal Chemistry: Used in the development of new drugs and therapeutic agents.
Material Science: Employed in the creation of polymers and other advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid Pinacol Ester
- 4-Carboxy-2-fluorophenylboronic Acid Pinacol Ester
- 2,5-Difluorophenylboronic Acid Pinacol Ester
Uniqueness
2,5-Dichloro-3-fluorophenylboronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly useful in reactions requiring precise control over reactivity and selectivity .
Properties
IUPAC Name |
2-(2,5-dichloro-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BCl2FO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(16)10(8)15/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMPMBAVYSVJMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BCl2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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